molecular formula C12H13BrN2O3 B13496458 1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione

1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione

Cat. No.: B13496458
M. Wt: 313.15 g/mol
InChI Key: YGOXTSYLUSWVEX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a 1,3-diazinane-2,4-dione core substituted with a bromo-, methoxy-, and methyl-functionalized aromatic ring. For instance, 1-phenyl-1,3-diazinane-2,4-dione (CAS 15533-68-3) shares the same core structure, differing only in the substituent on the aromatic ring . Similarly, brominated analogs like 5-bromo-6-methoxy-5-methyl-1,3-diazinane-2,4-dione (CAS 59411-67-5) highlight the impact of halide and alkoxy groups on stability and bioactivity .

Properties

Molecular Formula

C12H13BrN2O3

Molecular Weight

313.15 g/mol

IUPAC Name

1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H13BrN2O3/c1-7-5-10(18-2)9(6-8(7)13)15-4-3-11(16)14-12(15)17/h5-6H,3-4H2,1-2H3,(H,14,16,17)

InChI Key

YGOXTSYLUSWVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)N2CCC(=O)NC2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of bromine or bromine-containing reagents, organic solvents, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards. The choice of solvents, reagents, and reaction conditions is carefully selected to minimize environmental impact and ensure cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations

The 1,3-diazinane-2,4-dione scaffold is highly modular, with substituents on the aromatic ring or heterocycle significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
1-Phenyl-1,3-diazinane-2,4-dione Phenyl C₁₀H₁₀N₂O₂ 190.2
1-(Thiophen-3-yl)-1,3-diazinane-2,4-dione Thiophene C₈H₈N₂O₂S 196.2
1-(Propan-2-yl)-1,3-diazinane-2,4-dione Isopropyl C₇H₁₂N₂O₂ 156.18
5-Bromo-6-methoxy-5-methyl-1,3-diazinane-2,4-dione Bromo, methoxy, methyl C₇H₁₀BrN₂O₃ 257.07

Key Observations :

  • Electron-Withdrawing Groups (e.g., Bromo): Brominated derivatives (e.g., 5-bromo-6-methoxy-5-methyl-1,3-diazinane-2,4-dione) exhibit enhanced stability under acidic conditions compared to non-halogenated analogs, likely due to reduced electron density at the aromatic ring .
  • Aromatic vs.
  • Steric Effects : Bulkier substituents, such as isopropyl in 1-(propan-2-yl)-1,3-diazinane-2,4-dione, reduce solubility in polar solvents but enhance lipophilicity, a critical factor in pharmacokinetics .

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